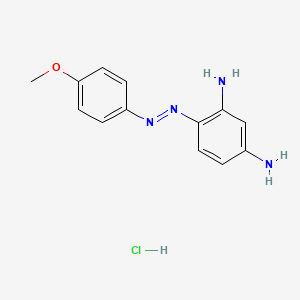
Methoxy Red
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy Red, also known as ortho-dimethoxyazoxybenzene, is a red-colored azo dye with the molecular formula C13H15ClN4O and a molecular weight of 278.74 g/mol. This compound is widely used in various fields of research and industry due to its distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy Red can be synthesized through various methods. One common approach involves the reaction of methyl-phenoxide with oxoethanoic acid in the presence of sulfuric acid, iodine, and red phosphorus. The reaction is carried out in glacial acetic acid at 50°C, followed by filtration and pH adjustment to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for its applications.
Chemical Reactions Analysis
Types of Reactions
Methoxy Red undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to its corresponding amines using reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly electrophilic substitution on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium bis(2-methoxyethoxy)aluminum hydride is a commonly used reducing agent.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amines.
Scientific Research Applications
Methoxy Red has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical reactions and as an indicator in titrations.
Biology: this compound is employed in staining techniques to visualize biological samples.
Medicine: The compound is used in diagnostic assays and as a marker in medical research.
Industry: this compound is utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of Methoxy Red involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding can alter the structure and function of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Methoxy Red can be compared to other azo dyes, such as Congo Red and Chrysamine-G. While all these compounds share similar structural features, this compound is unique due to its smaller size and higher lipophilicity, which enhances its binding affinity and specificity . Other similar compounds include:
Congo Red: Larger and less lipophilic compared to this compound.
Chrysamine-G: Similar binding affinity but larger in size and less lipophilic.
Conclusion
This compound is a versatile compound with significant applications in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific studies and industrial processes.
Properties
CAS No. |
68936-13-0 |
|---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C13H14N4O/c1-18-11-5-3-10(4-6-11)16-17-13-7-2-9(14)8-12(13)15/h2-8H,14-15H2,1H3 |
InChI Key |
CICOCOPSWDGVSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















